6-Hexanoyl-3-methoxy-2-methylphenyl acetate
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Overview
Description
6-Hexanoyl-3-methoxy-2-methylphenyl acetate is an organic compound with a complex structure that includes a hexanoyl group, a methoxy group, and a methylphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexanoyl-3-methoxy-2-methylphenyl acetate typically involves the esterification of 6-hexanoyl-3-methoxy-2-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Hexanoyl-3-methoxy-2-methylphenyl acetate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hexanoyl group can be reduced to a primary alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-hexanoyl-3-methoxy-2-methylbenzoic acid.
Reduction: Formation of 6-hexanol-3-methoxy-2-methylphenyl acetate.
Substitution: Formation of 6-hexanoyl-3-methoxy-2-methylphenyl derivatives with various functional groups.
Scientific Research Applications
6-Hexanoyl-3-methoxy-2-methylphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Hexanoyl-3-methoxy-2-methylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Hexanoyl-3-methoxy-2-methylbenzoic acid
- 6-Hexanol-3-methoxy-2-methylphenyl acetate
- 6-Hexanoyl-3-methoxy-2-methylphenyl derivatives
Uniqueness
6-Hexanoyl-3-methoxy-2-methylphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
647008-31-9 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(6-hexanoyl-3-methoxy-2-methylphenyl) acetate |
InChI |
InChI=1S/C16H22O4/c1-5-6-7-8-14(18)13-9-10-15(19-4)11(2)16(13)20-12(3)17/h9-10H,5-8H2,1-4H3 |
InChI Key |
OUKJDKWUAICCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1)OC)C)OC(=O)C |
Origin of Product |
United States |
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